molecular formula C9H13IN2O2 B2372003 Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1354706-00-5

Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B2372003
CAS No.: 1354706-00-5
M. Wt: 308.119
InChI Key: YPXPDHAHAOADMR-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an isobutyl group at the 1-position, and a methyl ester group at the 5-position of the pyrazole ring.

Preparation Methods

The synthesis of Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the iodine atom and the isobutyl group can influence the compound’s binding affinity and selectivity towards its targets. The methyl ester group can also affect the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

    Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an isobutyl group at the 1-position.

Properties

IUPAC Name

methyl 4-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-6(2)5-12-8(9(13)14-3)7(10)4-11-12/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXPDHAHAOADMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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